3,3-Difluoroazetidine-1-sulfonyl chloride

説明

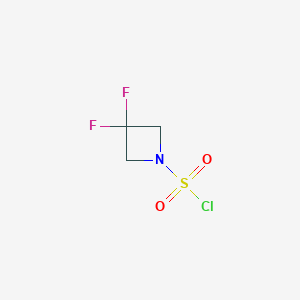

3,3-Difluoroazetidine-1-sulfonyl chloride is a fluorinated sulfonyl chloride derivative featuring a four-membered azetidine ring with two fluorine atoms at the 3-position. This compound is structurally distinct due to its strained azetidine ring and electron-withdrawing sulfonyl chloride group, making it a reactive intermediate in medicinal chemistry and agrochemical synthesis.

特性

IUPAC Name |

3,3-difluoroazetidine-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClF2NO2S/c4-10(8,9)7-1-3(5,6)2-7/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXFTUSMDRIHER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)Cl)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClF2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoroazetidine-1-sulfonyl chloride typically involves the reaction of 3,3-difluoroazetidine with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .

化学反応の分析

Types of Reactions

3,3-Difluoroazetidine-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Major Products

The major products formed from the reactions of this compound include sulfonamides, sulfonates, and sulfonothioates, depending on the nucleophile used in the reaction .

科学的研究の応用

Applications in Medicinal Chemistry

-

Drug Development :

- 3,3-Difluoroazetidine-1-sulfonyl chloride is being explored as a building block for synthesizing novel pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity against various diseases, including cancer and infectious diseases.

- For instance, derivatives of this compound have been investigated for their potential as inhibitors of specific protein targets involved in disease mechanisms, including those related to cancer and malaria .

-

Antimalarial Research :

- The compound has been identified as a potential candidate for developing new antimalarial drugs by targeting dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the proliferation of the malaria parasite. In vitro studies have shown promising results indicating its efficacy against Plasmodium falciparum .

Applications in Materials Science

-

Fluorescent Dyes and Bioimaging :

- 3,3-Difluoroazetidine derivatives are utilized as precursors for synthesizing fluorescent dyes, particularly rhodamine dyes, which are essential in bioimaging applications. The fluorinated structure enhances the lipophilicity and solubility of these dyes, allowing for better performance in imaging techniques .

- Organic Light Emitting Diodes (OLEDs) :

- Dye-Sensitized Solar Cells (DSSCs) :

Synthesis Approaches

The synthesis of this compound can be achieved through various methods:

- Cycloaddition Reactions : Utilizing cycloaddition strategies to form azetidine derivatives that can be further functionalized into sulfonyl chlorides .

- Sulfonylation Reactions : Direct sulfonylation of azetidine compounds with chlorosulfonic acid or similar reagents to introduce the sulfonyl chloride functional group.

Case Study 1: Anticancer Activity

Recent studies have demonstrated that derivatives of 3,3-Difluoroazetidine exhibit significant cytotoxic effects against various cancer cell lines. For example, certain derivatives showed IC values in the nanomolar range against HT-29 colon cancer cells, indicating potent anticancer activity .

Case Study 2: Antimalarial Efficacy

In a high-throughput screening campaign targeting DHODH inhibitors, compounds derived from 3,3-Difluoroazetidine were found to exhibit low nanomolar IC values against P. falciparum, suggesting their potential as effective antimalarial agents .

作用機序

The mechanism of action of 3,3-Difluoroazetidine-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form sulfonamide, sulfonate, and sulfonothioate derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

類似化合物との比較

Comparison with Structurally Similar Compounds

3-Fluoroazetidine-1-sulfonyl Chloride

Molecular Formula: C₃H₅ClFNO₂S Molecular Weight: 173.59 g/mol

- Key Differences: Contains a single fluorine atom at the 3-position instead of two. Lower molecular weight and reduced steric hindrance compared to the difluoro analog. Reactivity: The monofluoro derivative may exhibit slower hydrolysis due to reduced electron-withdrawing effects.

- Applications : Used in pharmaceutical intermediates, as evidenced by its commercial availability (95% purity) .

Piperidine and Pyrrolidine Sulfonyl Chlorides

a) 3-Fluoropiperidine-1-sulfonyl Chloride

Molecular Formula: Not explicitly provided, but likely C₅H₉ClFNO₂S (estimated).

- Key Differences :

- Applications : Used in fine chemical synthesis due to balanced reactivity and stability.

b) 3,3-Difluoropyrrolidine Hydrochloride

- Key Differences :

- Pyrrolidine (five-membered ring) has lower ring strain than azetidine.

- The hydrochloride form lacks the sulfonyl chloride group, limiting direct functional comparison.

Aromatic Sulfonyl Chlorides

a) 3-(Trifluoromethyl)benzene-1-sulfonyl Chloride

Molecular Formula : C₇H₄ClF₃O₂S

Molecular Weight : ~260.62 g/mol

- Key Differences :

- Aromatic ring provides resonance stabilization, reducing electrophilicity compared to alicyclic azetidine derivatives.

- Trifluoromethyl group introduces strong electron-withdrawing effects but lacks ring strain.

- Applications : Widely used in drug discovery (e.g., COX-2 inhibitors) .

b) 3-(1,1-Difluoroethyl)benzenesulfonyl Chloride

Molecular Formula : C₈H₇ClF₂O₂S

Molecular Weight : 240.99 g/mol

Trifluoromethanesulfonyl Chloride

Molecular Formula : CClF₃O₂S

Molecular Weight : 168.52 g/mol

Boiling Point : 29–32°C

- Key Differences :

- Linear structure without a heterocyclic ring.

- Lower molecular weight and higher volatility compared to azetidine derivatives.

- Reactivity : Highly electrophilic due to the trifluoromethyl group, often used as a super-leaving group.

生物活性

3,3-Difluoroazetidine-1-sulfonyl chloride is a fluorinated sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and therapeutic implications based on recent research findings.

This compound is synthesized through various chemical pathways. One notable method involves the reaction of 3,3-difluoroazetidine hydrochloride with sulfonyl chlorides under controlled conditions, yielding a compound that exhibits unique reactivity due to the presence of fluorine atoms. The fluorination enhances the lipophilicity and metabolic stability of the compound, which are crucial for its biological activity .

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential as an anti-cancer agent and an inhibitor of various biological pathways.

Anticancer Activity

Recent studies indicate that compounds derived from this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, in vitro assays showed that this compound can inhibit the growth of breast (MCF-7), colon (HT-29), and lung cancer cell lines. The IC50 values for these activities ranged from 9 nM to 17 nM, demonstrating potent cytotoxic effects .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (nM) |

|---|---|

| MCF-7 | 17 |

| HT-29 | 9 |

| A549 | 15 |

The mechanism by which this compound exerts its biological effects appears to be multifaceted. It has been suggested that the compound interacts with specific molecular targets involved in cell proliferation and survival pathways. For example, it may inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine synthesis pathway, which is critical for rapidly dividing cells such as cancer cells .

Pharmacokinetics and Toxicology

Pharmacokinetic studies have indicated that this compound possesses favorable absorption characteristics and metabolic stability. The compound's lipophilicity allows for efficient cellular uptake, while its fluorinated structure may reduce susceptibility to metabolic degradation . However, further studies are required to fully elucidate its pharmacokinetic profile and any potential toxicological effects.

Case Studies

A notable case study involved the application of this compound in a high-throughput screening campaign aimed at identifying novel anti-malarial agents. The compound demonstrated promising activity against Plasmodium falciparum, with an IC50 value significantly lower than many existing treatments. This underscores its potential utility beyond oncology and highlights its versatility as a therapeutic agent .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 3,3-Difluoroazetidine-1-sulfonyl chloride in a laboratory setting?

- Methodology : The compound is typically synthesized via sulfonation of 3,3-difluoroazetidine using thionyl chloride (SOCl₂) under anhydrous conditions. Key steps include:

- Reacting 3,3-difluoroazetidine with SOCl₂ in an inert solvent (e.g., dichloromethane) at 0–5°C to prevent side reactions.

- Maintaining an inert atmosphere (N₂ or Ar) to avoid hydrolysis of the sulfonyl chloride group.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from non-polar solvents to isolate the product in >95% purity .

Q. How should researchers safely handle and store this compound to prevent degradation or hazards?

- Safety Protocol :

- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid contact with moisture, as hydrolysis releases HCl gas.

- Storage : Store in airtight, moisture-resistant containers under inert gas at 2–8°C.

- Decontamination : Neutralize spills with sodium bicarbonate before disposal .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Analytical Methods :

- ¹H/¹⁹F NMR : Confirm the azetidine ring structure and fluorine environment (e.g., coupling constants for geminal difluoro groups).

- IR Spectroscopy : Identify S=O stretches (~1360 cm⁻¹ and ~1180 cm⁻¹) and C-F vibrations (~1100 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺ or [M-Cl]⁺) and isotopic patterns .

Advanced Research Questions

Q. What factors influence the reactivity of this compound in nucleophilic substitution reactions?

- Key Variables :

- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may promote side reactions.

- Temperature : Reactions are typically conducted at 0–25°C to balance reactivity and stability.

- Steric Effects : The azetidine ring’s rigidity may hinder nucleophilic attack at the sulfur center.

- Base Selection : Pyridine or triethylamine is added to scavenge HCl, improving reaction efficiency .

Q. How can researchers resolve contradictions in reported yields when using this compound as a sulfonating agent?

- Troubleshooting Strategies :

- Purity Control : Ensure anhydrous conditions and high-purity starting materials (e.g., by pre-drying solvents over molecular sieves).

- Stoichiometry Optimization : Use a slight excess of nucleophile (1.2–1.5 eq.) to compensate for competing hydrolysis.

- Reaction Monitoring : Track progress via TLC or in situ ¹⁹F NMR to identify intermediates or degradation products .

Q. What strategies are effective for introducing this compound into complex molecular architectures without side reactions?

- Advanced Synthesis Approaches :

- Protecting Groups : Temporarily mask reactive functional groups (e.g., amines, alcohols) during sulfonylation.

- Stepwise Functionalization : Prioritize sulfonylation before introducing sensitive moieties (e.g., heterocycles).

- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate sulfonation while minimizing azetidine ring opening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。